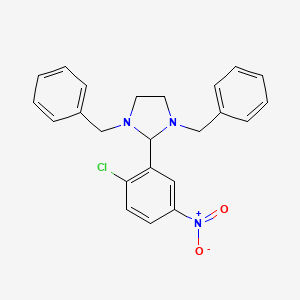

1,3-dibenzyl-2-(2-chloro-5-nitrophenyl)imidazolidine

Description

1,3-Dibenzyl-2-(2-chloro-5-nitrophenyl)imidazolidine is a nitrogen-containing heterocyclic compound featuring an imidazolidine core substituted with two benzyl groups at positions 1 and 3 and a 2-chloro-5-nitrophenyl group at position 2 (Fig. 1). The imidazolidine ring, a saturated five-membered ring with two nitrogen atoms, provides structural rigidity, while the electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents on the aryl ring enhance electrophilic reactivity. However, analogous imidazolidine derivatives, such as those with benzyloxy phenyl substituents, are synthesized via reactions involving benzoyl chlorides or benzoic acids with amino alcohols, followed by characterization via NMR, X-ray crystallography, and elemental analysis .

Properties

IUPAC Name |

1,3-dibenzyl-2-(2-chloro-5-nitrophenyl)imidazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2/c24-22-12-11-20(27(28)29)15-21(22)23-25(16-18-7-3-1-4-8-18)13-14-26(23)17-19-9-5-2-6-10-19/h1-12,15,23H,13-14,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAGJWMMZWESNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibenzyl-2-(2-chloro-5-nitrophenyl)imidazolidine typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(2-chloro-5-nitrophenyl)imidazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Imidazolidinones.

Reduction: Amino-substituted imidazolidines.

Substitution: Various substituted imidazolidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1,3-Dibenzyl-2-(2-chloro-5-nitrophenyl)imidazolidine has been explored for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets due to the presence of the imidazolidine ring and the nitro group, which can enhance biological activity.

Case Studies :

- A study conducted on imidazolidine derivatives highlighted their potential as anti-cancer agents. The introduction of substituents like the nitrophenyl group can modulate activity against various cancer cell lines, suggesting a pathway for developing new anticancer therapies using this compound .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in synthesizing more complex molecules.

Applications :

- Used in the synthesis of other imidazolidine derivatives that may possess enhanced biological properties or serve as building blocks for pharmaceuticals.

Material Science

Research into polymers and materials has identified imidazolidines as useful components in creating advanced materials with specific properties such as improved thermal stability and mechanical strength.

Research Findings :

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-2-(2-chloro-5-nitrophenyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several imidazolidine and selenium-containing derivatives:

- Substituent Electronic Effects :

The 2-chloro-5-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with benzyloxy substituents in Compounds 1 and 2 . This difference likely alters solubility, stability, and reactivity. For example, nitro groups facilitate reduction to amines, while benzyloxy groups may participate in hydrogen bonding or π-π interactions .

- Steric and Positional Influences : Substituents on the imidazolidine ring significantly impact biological activity. Compound 70, with a 2,6-diethylphenyl group, exhibits high OA-agonist activity, whereas a methyl group at position 4 (Compound 71) disrupts binding . The target compound’s 2-chloro-5-nitrophenyl group at position 2 may sterically hinder interactions in biological systems, though its effects remain untested.

Q & A

Q. What are the key synthetic pathways for 1,3-dibenzyl-2-(2-chloro-5-nitrophenyl)imidazolidine, and how are intermediates validated?

The compound is synthesized via a multi-step process involving Friedel-Crafts acylation and cyclization. A critical intermediate, 2-chloro-5-nitrobenzoic acid, is first converted to its acid chloride, followed by Friedel-Crafts acylation with 1,2-dichlorobenzene (AlCl₃ catalysis). Subsequent hydrazine hydrate treatment induces indazole ring closure and nitro group reduction using Raney nickel . Intermediate validation relies on spectroscopic techniques (e.g., NMR, IR) and elemental analysis. For imidazolidine derivatives, crystal structure analysis via X-ray diffraction confirms regioselectivity and stereochemistry .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

- X-ray crystallography : Resolves bond angles, torsion angles, and packing motifs (e.g., imidazolidine ring conformation and substituent orientation) .

- NMR spectroscopy : ¹H and ¹³C NMR identify benzyl group protons (δ 4.5–5.5 ppm) and nitrophenyl aromatic signals (δ 7.0–8.5 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and isotopic patterns (e.g., chlorine isotopes).

Q. How does the nitro group influence the compound's reactivity in substitution reactions?

The nitro group at the 5-position of the phenyl ring acts as a strong electron-withdrawing group, directing electrophilic substitution to the ortho and para positions. In reduction reactions (e.g., catalytic hydrogenation or hydrazine hydrate with Raney nickel), the nitro group is reduced to an amine, altering the compound’s electronic properties and enabling further functionalization .

Q. What solvent systems and reaction conditions optimize imidazolidine ring formation?

Polar aprotic solvents like DMF or DMSO are preferred for cyclization due to their ability to stabilize transition states. Heating at 80–100°C for 6–12 hours under inert atmosphere (N₂ or Ar) minimizes side reactions. Stoichiometric control of hydrazine hydrate (1.2–1.5 equivalents) ensures complete ring closure without over-reduction .

Q. How is the purity of intermediates monitored during synthesis?

- Thin-layer chromatography (TLC) : Tracks reaction progress using silica gel plates and UV visualization.

- HPLC : Quantifies purity with reverse-phase C18 columns and UV detection (λ = 254 nm).

- Melting point analysis : Sharp melting ranges (±2°C) indicate high purity .

Advanced Research Questions

Q. How can computational methods predict optimal reaction pathways for imidazolidine derivatives?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for key steps like Friedel-Crafts acylation. Reaction path searches using nudged elastic band (NEB) methods identify low-energy pathways. Machine learning algorithms trained on experimental data (e.g., solvent polarity, temperature) can narrow down optimal conditions, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported synthetic yields of intermediates?

- Design of Experiments (DoE) : Fractional factorial designs test variables (temperature, catalyst loading, solvent ratio) to identify critical factors. For example, AlCl₃ concentration in Friedel-Crafts reactions significantly impacts yield deviations .

- Statistical analysis : ANOVA evaluates the significance of variable interactions, while Pareto charts prioritize factors requiring optimization .

Q. How does steric hindrance from benzyl groups affect catalytic applications of this compound?

The 1,3-dibenzyl substituents create steric bulk, which can inhibit coordination to metal centers in homogeneous catalysis. Comparative studies with less hindered analogs (e.g., 1,3-dimethyl derivatives) reveal reduced catalytic activity in lanthanide complexes. X-ray crystallography shows distorted geometries in metal-ligand complexes due to benzyl group repulsion .

Q. What analytical challenges arise in detecting trace impurities during scale-up?

- Low-concentration byproducts : GC-MS or LC-HRMS identifies impurities below 0.1% abundance. For halogenated byproducts, ICP-MS quantifies residual chlorine.

- Isomeric contamination : Chiral HPLC or SFC distinguishes enantiomers if asymmetric centers form during synthesis .

Q. How can the compound serve as a precursor for novel lanthanide complexes?

The imidazolidine core acts as a chelating ligand. Coordination studies with Eu(III) or Tb(III) salts in ethanol/water mixtures show luminescence properties sensitive to the nitrophenyl group’s electronic environment. Catalytic activity in asymmetric aldol reactions is enhanced by modifying the benzyl groups’ substituents to balance steric and electronic effects .

Methodological Notes

- Key References : Synthesis protocols , computational design , statistical optimization , and crystallography are prioritized.

- Data Contradictions : Cross-referenced synthetic yields and reaction conditions from multiple studies to address inconsistencies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.